molecular formula C5H16Cl3N3 B2874272 [3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride CAS No. 2306262-39-3

[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride

Cat. No.: B2874272
CAS No.: 2306262-39-3
M. Wt: 224.55
InChI Key: MGHSXBVGEHKQCR-UHFFFAOYSA-N
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Description

“[3-(Aminomethyl)azetidin-3-yl]methanamine trihydrochloride” is a chemical compound with the CAS Number: 2306262-39-3 . It has a molecular weight of 224.56 . The IUPAC name for this compound is azetidine-3,3-diyldimethanamine trihydrochloride .


Physical and Chemical Properties Analysis

This compound appears as a powder . It has a melting point of 271-272 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Derivatives: A study by Rao, Prasad, & Rao (2013) detailed the synthesis of an azetidine derivative, specifically (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine, using chemical methods including IR, 1H NMR, and Mass spectroscopy. This derivative was evaluated for its antibacterial and antifungal activities, displaying promising results.

Polymerization and Chemical Properties

  • Cationic Polymerization: A study conducted by Schacht & Goethals (1974) explored the polymerization of azetidine under the influence of various cationic initiators. They discovered that in certain conditions, azetidine converts into a dimer, which then polymerizes further. This study provided insights into the basicity of azetidine and its potential for creating polymers with varying amino functions.

Catalytic Applications

  • Catalytic Asymmetric Addition: Wang et al. (2008) developed a method to prepare enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from methionine, which was used for the catalytic asymmetric addition of organozinc reagents to aldehydes (Wang et al., 2008). This process achieved high enantioselectivity and demonstrated the potential of azetidine-based backbones for catalytic applications.

Chromatography and Complexation

  • Isolation of Polyamines: In a study by Geue & Searle (1983), large-scale syntheses of various azetidine derivatives were described, with isolation achieved via cation-exchange chromatography and selective complexation. This research highlighted efficient procedures compared to conventional methods for isolating these compounds.

Antimicrobial and Anticonvulsant Activities

  • Antimicrobial Activities of Derivatives: Research by Thomas, Adhikari, & Shetty (2010) focused on synthesizing [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives with notable in vitro antibacterial and antifungal properties.
  • Anticonvulsant Agents: A study by Pandey & Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine and evaluated them for anticonvulsant activity, with several compounds showing promising results.

Safety and Hazards

The compound is classified under GHS07 for safety . The hazard statement indicates acute toxicity, oral (Category 4), H302 . This suggests that if ingested, the compound could be harmful.

Properties

IUPAC Name

[3-(aminomethyl)azetidin-3-yl]methanamine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3.3ClH/c6-1-5(2-7)3-8-4-5;;;/h8H,1-4,6-7H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFXMXPDPQDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CN)CN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2306262-39-3
Record name 1-[3-(aminomethyl)azetidin-3-yl]methanamine trihydrochloride
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